![molecular formula C15H14BrN B1370961 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole CAS No. 879713-65-2](/img/structure/B1370961.png)
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Overview
Description
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole is a chemical compound with the CAS Number: 879713-65-2 . It has a molecular weight of 288.19 .
Synthesis Analysis
The synthesis of similar compounds involves the addition of isopropyl methyl ketone to a solution of 2-naphthylhydrazine hydrochloride in glacial acetic acid. The mixture is stirred at 20 °C and then refluxed for 6 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14BrN/c1-9-15(2,3)14-12-6-5-11(16)8-10(12)4-7-13(14)17-9/h4-8,17H,1H2,2-3H3 .Physical And Chemical Properties Analysis
This compound is a yellow to brown crystalline powder . It has a melting point of 115°C . It is insoluble in water at 20°C .Scientific Research Applications
Fluorescent Building Blocks
- Application : Synthesis of novel fluorescent building blocks.
- Method : Reaction with acrylic acid and derivatives for preparing benzo[e]pyrido[1,2-a]indole derivatives.
- Properties : Studied using UV–vis and fluorescence spectroscopy (Steponavičiūtė et al., 2014).
Bioactive Aromatic Heterocyclic Macromolecules
- Application : Creation of bioactive molecules for potential biological activities.
- Method : Modification with monosaccharides to synthesize mono and di-saccharides derivatives.
- Properties : Confirmed using spectroscopy methods including NMR, showing antibacterial and antifungal activities (MAHMOOD, Salman, & Abd, 2022).
Optical Properties and Synthesis
- Application : Study of optical properties.
- Method : Alkylation followed by treatment with acetic acid.
- Properties : Analyzed through NMR and UV–Vis and fluorescence spectroscopy (Ščerbetkaitė et al., 2017).
Viscosity Sensitive Semisquaraines
- Application : Investigating primary photophysical properties, intramolecular charge transfer, and solvatochromism.
- Method : Synthesis of semisquaraines based on 1, 1, 2-trimethyl-1H-benzo[e]indole.
- Properties : Studied through spectroscopy and DFT analysis, demonstrating viscosity-sensitive emission enhancement (Khopkar, Jachak, & Shankarling, 2019).
Cytotoxicity Activity Study
- Application : Evaluating cytotoxic activity against human breast cancer cells.
- Method : Synthesis of new chalcones derived from indole compounds.
- Properties : Confirmed using spectroscopic techniques and tested for cytotoxic activity (Mohammad & ALİ, 2022).
Photopolymerisation Photoinitiators
- Application : Radical polymerisation of a system containing trimethylolpropane triacrylate under visible light.
- Method : Synthesis of potential initiators based on benz[cd]indol-2(1H)-one dye.
- Properties : Demonstrated the ability to act as triplet sensitisers and hydrogen donors in the photopolymerisation process (Strzelczyk, Michalski, & Podsiadły, 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-bromo-1,1,2-trimethylbenzo[e]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-9-15(2,3)14-12-6-5-11(16)8-10(12)4-7-13(14)17-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKFWXNRBKESAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C3=C(C=C2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650645 | |
| Record name | 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879713-65-2 | |
| Record name | 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-1,1,2-trimethyl-1H-benzo[e]i ndole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



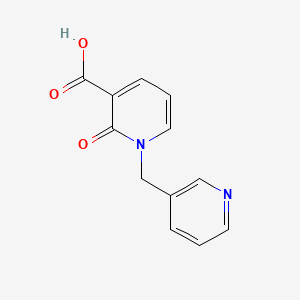

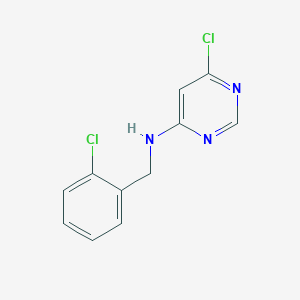
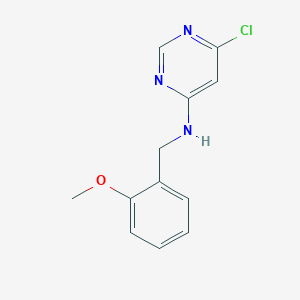
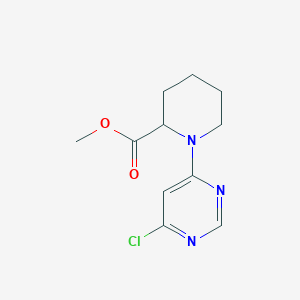

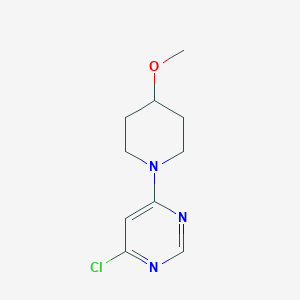

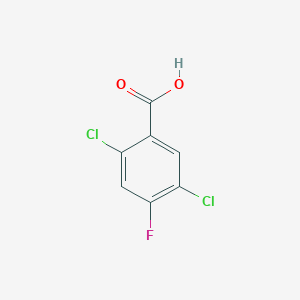
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxylic acid](/img/structure/B1370898.png)
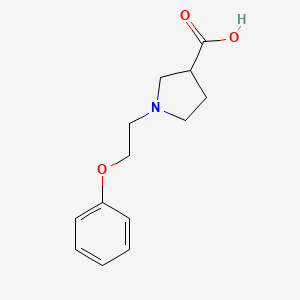
![1-[(Butylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370900.png)
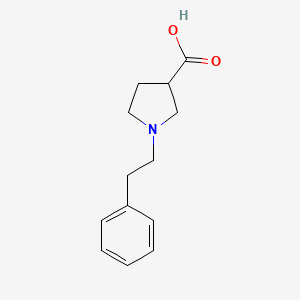
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370903.png)